molecular formula C14H18BF3O3 B2808191 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol CAS No. 1467061-57-9

2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol

Cat. No. B2808191
CAS RN: 1467061-57-9
M. Wt: 302.1
InChI Key: JULSAKQYNOLJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol (DMPF) is a fluorinated boronic acid that is used in a variety of scientific research applications. It has been used in a variety of fields including biochemistry, organic synthesis, and drug discovery. The compound has several unique properties that make it an attractive target for research, including its low toxicity and high stability. DMPF can be used in a variety of ways, including as a catalyst for organic reactions, as a reagent for the synthesis of organic compounds, and as a tool for studying biochemical and physiological effects.

Scientific Research Applications

2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol has a variety of scientific research applications. It has been used in a variety of fields, including biochemistry, organic synthesis, and drug discovery. In biochemistry, 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol has been used as a catalyst for the synthesis of organic compounds, as a reagent for the synthesis of organic compounds, and as a tool for studying biochemical and physiological effects. In organic synthesis, 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol has been used as a reagent for the synthesis of a variety of organic compounds, such as peptides and peptidomimetics. In drug discovery, 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol has been used as a tool for studying the biochemical and physiological effects of drugs, as well as for the synthesis of drug candidates.

Mechanism of Action

The mechanism of action of 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol is not fully understood. However, it is believed that the compound acts as a catalyst for the formation of organic compounds. It is also believed that the compound can act as a Lewis acid, which can help to facilitate the formation of covalent bonds between molecules. Additionally, 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol can also act as a proton donor, which can help to facilitate the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol are not fully understood. However, the compound has been shown to have a variety of effects on enzymes and other proteins. For example, 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, which can lead to decreased levels of triglycerides in the blood. Additionally, 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, which can lead to decreased levels of glucose in the blood.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol in lab experiments include its low toxicity, high stability, and the fact that it can be used as a catalyst for a variety of organic reactions. Additionally, the compound can be used as a reagent for the synthesis of a variety of organic compounds, and as a tool for studying biochemical and physiological effects. However, there are some limitations to using 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol in lab experiments, including the fact that the compound is relatively expensive and can be difficult to obtain in large quantities. Additionally, the compound can be difficult to handle and can be corrosive to some materials.

Future Directions

The potential future directions for the use of 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol in scientific research include the development of new catalysts for organic reactions, the development of new reagents for the synthesis of organic compounds, and the development of new tools for studying biochemical and physiological effects. Additionally, 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol could be used in the development of new drug candidates, as well as for the synthesis of new biomaterials. Finally, 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol could be used as a tool for studying the effects of environmental pollutants on human health.

Synthesis Methods

2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol with an alkyl halide in the presence of a base. This reaction produces a boronic acid, which can then be further reacted with a variety of organic compounds to produce the desired product. The reaction can also be carried out using a variety of other methods, such as the reaction of a boronic acid with a halide in the presence of a base.

properties

IUPAC Name

2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-1,1,1-trifluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O3/c1-12(2)8-20-15(21-9-12)11-6-4-10(5-7-11)13(3,19)14(16,17)18/h4-7,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULSAKQYNOLJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(C)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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